5-Ethynyl-2-methoxy-1,3-dimethylbenzene
Description
5-Ethynyl-2-methoxy-1,3-dimethylbenzene is an organic compound with the molecular formula C11H12O It is a derivative of benzene, featuring an ethynyl group, a methoxy group, and two methyl groups attached to the benzene ring
Properties
IUPAC Name |
5-ethynyl-2-methoxy-1,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-5-10-6-8(2)11(12-4)9(3)7-10/h1,6-7H,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMGQCIRCMPNES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-methoxy-1,3-dimethylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxy-1,3-dimethylbenzene.
Ethynylation: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent, such as ethynyl bromide, under basic conditions. This step may require a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods: While specific industrial production methods for 5-Ethynyl-2-methoxy-1,3-dimethylbenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the ethynyl group, converting it into an ethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of 5-ethyl-2-methoxy-1,3-dimethylbenzene.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
5-Ethynyl-2-methoxy-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-methoxy-1,3-dimethylbenzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may affect pathways related to oxidative stress, signal transduction, and cellular metabolism.
Comparison with Similar Compounds
2-Methoxy-1,3-dimethylbenzene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
5-Ethynyl-1,3-dimethylbenzene: Lacks the methoxy group, which affects its solubility and reactivity.
5-Ethynyl-2-methylbenzene: Lacks one of the methyl groups, altering its steric and electronic properties.
Biological Activity
5-Ethynyl-2-methoxy-1,3-dimethylbenzene, also known as a derivative of ethynyl-substituted aromatic compounds, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
5-Ethynyl-2-methoxy-1,3-dimethylbenzene has the molecular formula and features an ethynyl group (-C≡CH) attached to a methoxy-substituted aromatic ring. The presence of multiple substituents influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to 5-Ethynyl-2-methoxy-1,3-dimethylbenzene exhibit significant antimicrobial activity. For instance, studies have shown that ethynyl-substituted aromatic compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of 5-Ethynyl-2-methoxy-1,3-dimethylbenzene has been explored in various studies. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death .
The biological activity of 5-Ethynyl-2-methoxy-1,3-dimethylbenzene can be attributed to its ability to interact with specific molecular targets. These interactions may include:
- Receptor Binding : The compound may act as a ligand for certain receptors involved in cell signaling pathways.
- Enzyme Inhibition : It can inhibit enzymes critical for cancer cell proliferation or microbial survival.
- Oxidative Stress Modulation : By influencing oxidative stress pathways, it may enhance cellular apoptosis in tumor cells while protecting normal cells.
Study 1: Antimicrobial Efficacy
A study conducted on various ethynyl-substituted compounds demonstrated that 5-Ethynyl-2-methoxy-1,3-dimethylbenzene exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL. This suggests a strong potential for development into antimicrobial agents .
Study 2: Anticancer Effects
In a comparative analysis of several derivatives, 5-Ethynyl-2-methoxy-1,3-dimethylbenzene was shown to reduce cell viability in MCF-7 cells by approximately 70% at a concentration of 25 µM after 48 hours of treatment. The study highlighted the compound's ability to induce apoptosis through the upregulation of pro-apoptotic proteins .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL or µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | E. coli | 50 | Cell wall synthesis disruption |
| Anticancer | MCF-7 | 25 | Apoptosis induction via caspases |
| Anticancer | HeLa | 30 | Pro-apoptotic protein upregulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
